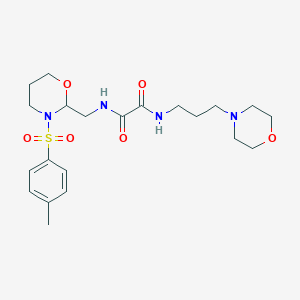

N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 3-morpholinopropyl group, which introduces a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom). Morpholine derivatives are often employed to enhance solubility or modulate pharmacokinetic properties.

- N2-substituent: A (3-tosyl-1,3-oxazinan-2-yl)methyl group, incorporating a tosyl-protected oxazinan ring. The tosyl (p-toluenesulfonyl) group may improve metabolic stability by reducing enzymatic degradation.

Properties

IUPAC Name |

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O6S/c1-17-4-6-18(7-5-17)32(28,29)25-10-3-13-31-19(25)16-23-21(27)20(26)22-8-2-9-24-11-14-30-15-12-24/h4-7,19H,2-3,8-16H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBCSROQLPLZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the morpholinopropylamine and the tosyl-oxazinan intermediates. These intermediates are then coupled under specific conditions to form the final oxalamide compound. Common reagents used in these reactions include tosyl chloride, oxalyl chloride, and various amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules. Its interactions with various biological targets can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features and Substituent Analysis

Oxalamides are a versatile class of compounds with diverse applications, ranging from flavor enhancers to pharmaceutical intermediates. Key structural analogs include:

Table 1: Structural Comparison of Selected Oxalamide Derivatives

Key Observations:

16.099 (). Piperazine (): Piperazine derivatives often improve binding affinity to receptors (e.g., dopamine or serotonin receptors), but may reduce metabolic stability compared to morpholine. Aromatic Ethers (S336): Dimethoxybenzyl groups in S336 contribute to umami agonist activity by mimicking glutamate’s carboxylate group.

N2 Substituents: Tosyl-Oxazinan (Target Compound): The tosyl group likely stabilizes the oxazinan ring against hydrolysis, a strategy observed in sulfonamide drug design. Pyrazole (): 5-Methylpyrazole may introduce hydrogen-bonding interactions, enhancing target selectivity.

Hypothetical Data Based on Analogs :

Biological Activity

N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research and medicine.

Chemical Structure and Synthesis

The compound features a morpholinopropyl group, an oxazinan ring, and a tosyl group attached to an oxalamide moiety. The synthesis typically involves the following steps:

- Preparation of the Oxazinan Ring : This involves cyclization reactions that form the oxazinan structure.

- Introduction of the Tosyl Group : Achieved through sulfonation reactions.

- Formation of the Oxalamide : Accomplished via amidation reactions with appropriate amines.

These steps are optimized for yield and purity, often utilizing specific solvents and catalysts to facilitate the reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The unique structural features allow it to modulate biological pathways, including:

- Signal Transduction : Influencing cellular communication processes.

- Metabolic Regulation : Affecting metabolic pathways, potentially beneficial in metabolic disorders.

- Gene Expression Modulation : Interacting with transcription factors to alter gene expression profiles.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related oxazinan derivatives can induce apoptosis in cancer cell lines through caspase activation pathways .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Several case studies provide insights into the efficacy and safety of this compound:

-

Study on β-cell Protection :

- A study demonstrated that a related compound exhibited protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. The maximum activity was recorded at 97% with an EC50 value of around 6 μM. This suggests potential applications in diabetes management by preserving insulin-producing cells .

- Antiviral Activity :

Data Tables

| Compound Name | Max Activity (%) | EC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | 97 | 6 ± 1 | β-cell protection |

| Related Compound 1 | 88 | 13 ± 1 | Anticancer |

| Related Compound 2 | 55 | 32 ± 7 | Neuroprotection |

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including coupling of morpholinopropyl and tosyl-oxazinan intermediates under inert conditions to prevent oxidation. Key steps:

- Amide bond formation : Use carbodiimides (e.g., DCC) with HOBt to activate carboxylic acids .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity >95% .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation .

Yield optimization requires precise temperature control (e.g., 0–5°C for sensitive steps) and anhydrous solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm connectivity of morpholine, tosyl, and oxazinan groups. Aromatic protons in the tosyl group appear as distinct doublets (~7.8 ppm), while oxalamide NH signals are broad (~10 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~500 g/mol) and fragments ions (e.g., loss of morpholinopropyl group) .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1150 cm (S=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). To address:

- Standardize assays : Use isogenic cell lines and consistent dosing (e.g., 1–50 µM) .

- Validate targets : Surface Plasmon Resonance (SPR) quantifies binding affinity (K) to suspected targets like enzymes or receptors .

- Comparative studies : Test structural analogs (e.g., replacing tosyl with nitro groups) to isolate activity drivers .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) to improve safety and scalability .

- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to ease recovery .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time, reducing batch failures .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) to assess purity .

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding modes of R/S enantiomers to targets like RORγ .

- In vitro testing : Enantiomer-specific inhibition of CYP450 isoforms (e.g., CYP4F11) correlates with metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.